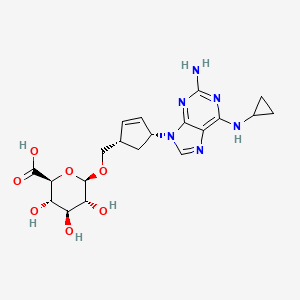
2H-2-Ethyl Candesartan Cilexetil
Overview
Description
2H-2-Ethyl Candesartan Cilexetil is the prodrug form of the potent angiotensin II receptor antagonist, candesartan . The prodrug is cleaved by esterases within the intestine to liberate the active molecule .
Synthesis Analysis
The synthesis of 2H-2-Ethyl Candesartan Cilexetil involves several steps. A significant challenge in this small-scale synthesis was the final removal of the benzyl protecting group from the tetrazole unit using transfer hydrogenation .Molecular Structure Analysis
Candesartan cilexetil is a small molecule with the chemical formula C33H34N6O6 . It has a molecular weight of 610.671 . The structure of Candesartan cilexetil has been characterized in several studies .Chemical Reactions Analysis
Candesartan cilexetil is a prodrug that is rapidly converted to candesartan, its active metabolite, during absorption from the gastrointestinal tract . Candesartan confers blood pressure-lowering effects by antagonizing the hypertensive effects of angiotensin II via the renin-angiotensin-aldosterone system (RAAS) .Physical And Chemical Properties Analysis
2H-2-Ethyl Candesartan Cilexetil has a molecular weight of 638.71300, a density of 1.3±0.1 g/cm3, and a boiling point of 842.0±75.0 °C at 760 mmHg .Scientific Research Applications
1. Applications in Stroke and Cardiovascular Health
The Acute Candesartan Cilexetil Therapy in Stroke Survivors (ACCESS) study focused on the safety of blood pressure reduction by candesartan cilexetil in early stroke treatment. It revealed a significant reduction in 12-month mortality and vascular events, suggesting its effectiveness in early neurohumoral inhibition in cerebral and myocardial ischemia. This indicates candesartan cilexetil as a safe option for early antihypertensive therapy in stroke patients (Schrader et al., 2003).
2. Molecular and Chemical Research
Research into the impurities and degradation products of candesartan cilexetil has been significant. Studies have synthesized and identified the main impurities, using techniques like 1D and 2D NMR experiments. This research is crucial for understanding the drug's stability and purity (Havlíček et al., 2009).
3. Formulation and Delivery System Innovations
Innovative drug delivery systems for candesartan cilexetil have been developed, like proniosomes and self-nanoemulsifying drug delivery systems (SNEDDS). These systems aim to enhance the drug's efficacy, stability, and controlled release, potentially improving its therapeutic effectiveness in hypertension management (Alam et al., 2013), (AboulFotouh et al., 2017).
4. Analytical Method Development
Significant work has been done in developing analytical methods for candesartan cilexetil. This includes spectroscopic and chromatographic techniques, crucial for pharmaceutical analysis and quality control. These methods facilitate the understanding of the drug's pharmacodynamics and pharmacokinetics (Chauhan et al., 2016).
5. Pharmacokinetic and Pharmacodynamic Studies
Candesartan cilexetil's pharmacokinetic and pharmacodynamic profiles have been extensively studied, highlighting its role in treating hypertension and heart failure. These studies contribute to a deeper understanding of its therapeutic potential and efficacy in various clinical settings (Fenton & Scott, 2005).
6. Novel Formulation Techniques
Research on novel formulation techniques like solid lipid nanoparticles and polar lipid microparticles for candesartan cilexetil indicates efforts to enhance its oral bioavailability and controlled-release characteristics. This is pivotal in optimizing the drug's therapeutic efficiency (Kamalakkannan et al., 2013).
Safety And Hazards
Candesartan cilexetil is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Candesartan cilexetil may be used as a first-line agent to treat uncomplicated hypertension, isolated systolic hypertension, and left ventricular hypertrophy . It may also be used as a first-line agent to delay the progression of diabetic nephropathy . Candesartan may also be used as a second-line agent in the treatment of congestive heart failure, systolic dysfunction, myocardial infarction, and coronary artery disease in those intolerant of ACE inhibitors .
properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKUBVHJAZIDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101244 | |
| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-2-Ethyl Candesartan Cilexetil | |
CAS RN |
914613-36-8 | |
| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914613-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-2-Ethyl candesartan cilexetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-2-ETHYL CANDESARTAN CILEXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRT0P1L622 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




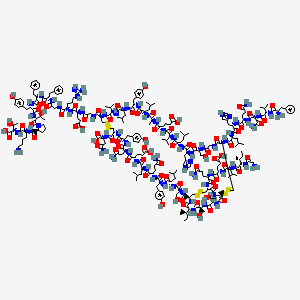
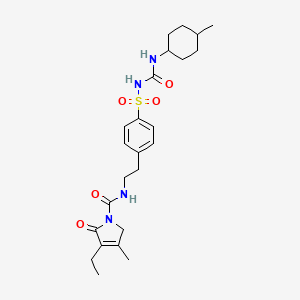
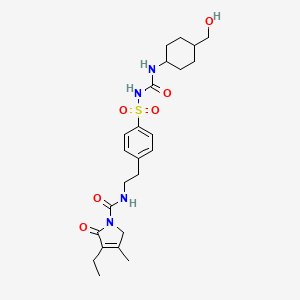
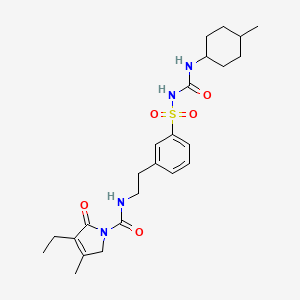
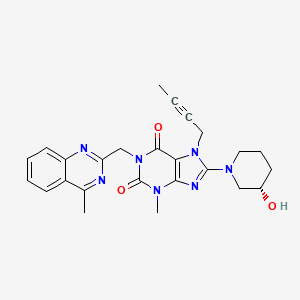
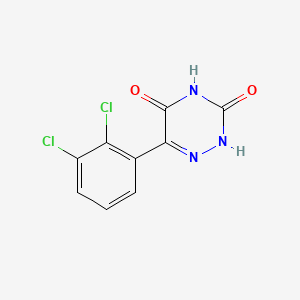
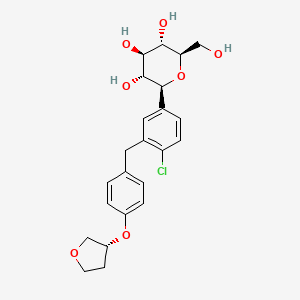
![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)
